N-(1-Deoxy-D-fructos-1-yl)-L-threonine

Description

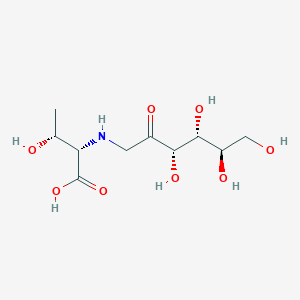

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCOGXAUXWXFEG-DDIGBBAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282857 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70954-04-0 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70954-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Kinetics of N 1 Deoxy D Fructos 1 Yl L Threonine

Maillard Reaction Precursors and Initial Condensation Steps

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine begins with the interaction of its two fundamental precursors: D-fructose and L-threonine. researchgate.net The Maillard reaction is initiated by the condensation of the carbonyl group of a reducing sugar with a free amino group. nih.govnih.gov In this specific case, the open-chain form of the ketose, D-fructose, reacts with the primary amino group of L-threonine. researchgate.net

The initial step involves a nucleophilic attack by the nitrogen atom of L-threonine's amino group on the carbonyl carbon of D-fructose. sandiego.edunih.gov This is followed by a dehydration step, eliminating a molecule of water to form an unstable intermediate known as a Schiff base. sandiego.edunih.govnih.gov Because the precursor sugar is a ketose (fructose), this intermediate can also be referred to as a ketosylamine. sandiego.edu This condensation reaction is reversible and marks the entry point into the Maillard reaction cascade. wikipedia.org

Detailed Mechanism of Amadori Rearrangement in the Context of Fructose (B13574) and L-Threonine

Following the initial condensation, the unstable Schiff base (or N-substituted glycosylamine) formed from D-fructose and L-threonine undergoes a crucial isomerization reaction. nih.govwikipedia.org When the starting sugar is a ketose like fructose, this rearrangement is specifically termed the Heyns rearrangement, which is analogous to the Amadori rearrangement seen with aldose sugars. sandiego.edunih.gov

The mechanism involves the isomerization of the N-substituted ketosylamine to form a more stable 2-amino-2-deoxyaldose, which is the Heyns product. nih.gov This process is catalyzed by either acid or base and involves an intramolecular oxidation-reduction. wikipedia.org The Schiff base rearranges to a 1,2-aminoenol intermediate, which then tautomerizes to the final, more stable aminoketose structure. nih.gov The product of this rearrangement, N-(1-Deoxy-D-fructos-1-yl)-L-threonine, is an irreversible configuration, meaning the threonine molecule is now firmly bound to the fructose backbone. wikipedia.org This compound is a key intermediate that can later proceed to more advanced stages of the Maillard reaction, leading to the formation of various other compounds. researchgate.netwikipedia.org

Kinetic Studies on the Formation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine

The rate of formation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine is significantly influenced by several environmental and systemic factors. Kinetic studies, often performed on model systems, elucidate how these parameters can accelerate or decelerate the reaction pathways.

Temperature is a critical factor governing the kinetics of the Maillard reaction. Increased temperatures significantly accelerate the rate of condensation between fructose and amino acids like threonine. nih.gov For instance, studies on fructose-histidine (B570085) systems showed that as the temperature increased from 50°C to 90°C, the reduction of both fructose and the amino acid increased dramatically, indicating a faster initial reaction. nih.gov Generally, higher temperatures promote the formation of Amadori/Heyns products and their subsequent degradation into intermediate and final stage Maillard products. nih.govmdpi.com

The pH of the reaction medium is another key parameter. mdpi.com The rate of the Maillard reaction generally increases with pH, particularly in the range of 6 to 10. sandiego.edu This is because the reactivity of the amino acid is dependent on its protonation state; a non-protonated amino group is required for the initial nucleophilic attack on the sugar's carbonyl group. nih.govmdpi.com Under alkaline conditions, the formation of Maillard reaction products is stronger than under acidic conditions. nih.gov However, the optimal pH can vary depending on the specific reactants. For example, fructose degradation is reported to be greater at neutral pH, while glucose degradation is favored at basic pH. researchgate.net Kinetic studies on a similar Amadori compound, N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), showed that its degradation rate, as well as the formation of the parent amino acid, increased with rising pH from 5.5 to 6.8. nih.govresearchgate.net

Table 1: Effect of Temperature and pH on Maillard Reaction Progression

| Parameter | Condition | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Temperature | Increased from 50°C to 90°C | Significant acceleration of fructose and amino acid condensation. | nih.gov |

| Increased from 100°C to 120°C | Accelerated degradation of Amadori products. | nih.gov | |

| pH | Increased pH (e.g., from 6 to 10) | Increased rate of fructose and lysine (B10760008) degradation. | sandiego.edu |

| Increased pH (e.g., from 5.5 to 6.8) | Increased rate of Amadori product degradation. | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Various substances can catalyze or inhibit the formation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine. Phosphate, for example, has been shown to accelerate the degradation of the related Amadori compound DFG, particularly at pH values between 5 and 7. imreblank.ch This suggests that buffer components can play a catalytic role in the reaction.

Conversely, certain compounds can inhibit the reaction. Antioxidants and metal chelators can interfere with the oxidative pathways that are often involved in the later stages of the Maillard reaction, thereby inhibiting the formation of advanced glycation end-products (AGEs) from Amadori products. tandfonline.com Thiamine (Vitamin B1) has also been shown to quench reactive carbonyl intermediates, potentially slowing the progression of the reaction. tandfonline.com In some cases, at high concentrations, amino acids can compete with each other for reaction with the reducing sugar, which could alter the profile of the products formed. mdpi.com

Isotopic Labeling Approaches for Elucidating Formation Mechanisms

Isotopic labeling is a powerful technique for tracing the pathways of atoms and elucidating the complex mechanisms of the Maillard reaction. eurisotop.com By replacing atoms such as carbon (12C) or nitrogen (14N) with their heavier stable isotopes (e.g., 13C or 15N), researchers can follow the transformation of reactants into intermediates and final products. sigmaaldrich.com

For example, using 13C-labeled glucose allows for the precise tracking of the carbon backbone as it undergoes rearrangement and fragmentation. nih.gov Stable isotope dilution assays, using synthesized labeled standards like [13C6]-N(epsilon)-(1-deoxy-D-fructos-1-yl)-L-lysine, have been developed for the accurate quantification of Amadori products bound to proteins. nih.gov These methods, often coupled with mass spectrometry (LC/MS), help overcome challenges like the degradation of the target compound during analysis, providing a more accurate picture of its formation and concentration. nih.gov Such studies are crucial for confirming proposed reaction mechanisms, like the reverse Amadori rearrangement, and for understanding the metabolic fate of these compounds. imreblank.chnih.gov

Advanced Analytical Methodologies for N 1 Deoxy D Fructos 1 Yl L Threonine

Chromatographic Techniques for Separation and Quantificationacs.orgimreblank.chtandfonline.comnih.gov

The separation and quantification of Amadori products like N-(1-Deoxy-D-fructos-1-yl)-L-threonine are challenging due to their polar nature and structural similarity to other components in complex matrices such as food. nih.govresearchgate.net Various chromatographic techniques have been developed to overcome these challenges. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Amadori compounds. mdpi.com Several HPLC modes have been successfully applied, each with specific advantages for separating these polar molecules.

Ion-Exchange Chromatography (IEC): Anion-exchange chromatography, particularly using columns like the CarboPac PA-1, has proven effective for separating Amadori compounds from their precursor amino acids and sugars. acs.orgacs.org This method leverages the differences in acidity between the analytes. acs.org For instance, a gradient of sodium acetate (B1210297) in aqueous sodium hydroxide (B78521) can be used to achieve separation. acs.org High-performance cation exchange chromatography (HPCEX) has also been shown to be an efficient tool for the rapid separation and identification of Amadori compounds derived from various amino acids and sugars. imreblank.chnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds that are poorly retained on traditional reversed-phase columns. mdpi.com This technique has been successfully used to separate Amadori products from their corresponding unmodified peptides and amino acids. researchgate.netmdpi.com

Ion-Pair Reversed-Phase Chromatography (IP-RPC): This method enhances the retention of polar Amadori compounds on reversed-phase columns by introducing an ion-pairing agent to the mobile phase. A significant advantage of IP-RPC is that it can allow for the analysis of these compounds without the need for prior derivatization. researchgate.net

A summary of HPLC columns and conditions used for Amadori product analysis is presented below.

| Chromatographic Mode | Column Example | Key Features | Source |

|---|---|---|---|

| Anion-Exchange Chromatography | CarboPac PA-1 | Separates based on acidity; effective for resolving Amadori compounds from precursors. | acs.orgacs.org |

| Cation-Exchange Chromatography | (Not specified) | Rapid separation and identification of various Amadori compounds. | imreblank.chnih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | (Not specified) | Excellent for retaining and separating highly polar compounds like ARPs. | researchgate.netmdpi.com |

| Ion-Pair Reversed-Phase Chromatography (IP-RPC) | (Not specified) | Allows for analysis on reversed-phase columns without derivatization. | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

The evolution from HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) has brought significant improvements to the analysis of Amadori compounds. By using columns with smaller particle sizes (<2 µm), UHPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity.

A UHPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of eight different Amadori compounds, with detection limits ranging from 0.0179 to 0.0887 mg/L. researchgate.net This approach combines the superior separation power of UHPLC with the high selectivity and sensitivity of MS/MS detection. researchgate.net Similarly, a sensitive uHPLC-ESI-MS/MS method has been established for the quantification of Nε-carboxymethyllysine (CML), an advanced glycation end-product, demonstrating the capability of this technology in the broader field of Maillard reaction product analysis. researchgate.net

Gas Chromatography (GC) Derivatization Strategies

Gas Chromatography (GC) is another powerful analytical tool, but its application to Amadori compounds like N-(1-Deoxy-D-fructos-1-yl)-L-threonine is not direct. thermofisher.com The inherent polarity and low volatility of these compounds prevent their direct analysis by GC. thermofisher.comsigmaaldrich.com Therefore, a crucial derivatization step is required to convert the polar functional groups (hydroxyl, amino) into more volatile and thermally stable moieties. sigmaaldrich.com

Silylation is a common derivatization technique for this purpose. thermofisher.comsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with silyl (B83357) groups. thermofisher.comsigmaaldrich.com While effective, this process must be carefully optimized, as some reagents can lead to the formation of multiple derivative products for a single analyte or, in the case of chiral analysis, may cause racemization. sigmaaldrich.comnih.gov For example, derivatization with pentafluoropropionic anhydride/heptafluorobutanol was found to cause racemization, whereas using methyl chloroformate/methanol (B129727) did not, allowing for accurate enantiomeric analysis. nih.gov

Ion Chromatography (IC) for Amadori Products

Ion Chromatography (IC), a subset of HPLC, is particularly well-suited for the separation of charged and polar molecules like Amadori products. nih.gov Both anion- and cation-exchange chromatography have been effectively utilized.

High-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD) or electrochemical detection (ECD), allows for the simultaneous quantification of Amadori compounds and their parent sugars and amino acids in a single analytical run. acs.orgimreblank.ch The CarboPac PA-1 column is frequently employed for this purpose, using alkaline eluents to separate the compounds based on their charge and pKa values. acs.orgacs.org

High-performance cation exchange chromatography (HPCEX) has also been demonstrated as a powerful technique, especially when coupled with mass spectrometry. imreblank.chnih.gov This approach allows for the rapid separation and specific, sensitive identification of a wide range of Amadori compounds. nih.gov

Mass Spectrometry (MS) for Identification and Structural Characterizationacs.orgtandfonline.comnih.govmdpi.com

Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification and structural characterization of N-(1-Deoxy-D-fructos-1-yl)-L-threonine. It offers high specificity and sensitivity, which are crucial for analyzing complex samples. nih.gov When coupled with chromatographic separation techniques (LC-MS or GC-MS), it provides comprehensive qualitative and quantitative data. nih.govnih.gov

Tandem mass spectrometry (MS/MS or MSn) significantly enhances the confidence in structural elucidation. mdpi.com By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint of the molecule. mdpi.comnih.gov This technique is powerful enough to distinguish between closely related isomers, such as Amadori and Heyns products. mdpi.com

The development of stable isotope dilution assays (SIDA) using labeled internal standards, such as ¹³C-labeled Amadori compounds, coupled with LC-MS, enables highly accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. nih.gov

A summary of mass spectrometry techniques for Amadori product analysis is provided below.

| Technique | Key Advantages | Typical Application | Source |

|---|---|---|---|

| LC-MS | Combines separation with sensitive detection for complex mixtures. | Quantification of Amadori products in food and biological samples. | nih.govnih.gov |

| Tandem MS (MS/MS) | Provides structural information through fragmentation patterns; high specificity. | Structural elucidation and differentiation of isomers. | imreblank.chmdpi.com |

| Stable Isotope Dilution Assay (SIDA) | Highest accuracy for quantification by correcting for analytical errors. | Precise quantification of protein-bound Amadori compounds. | nih.gov |

| Electrospray Ionization (ESI) | Soft ionization suitable for large, fragile, and polar molecules. | Generation of intact molecular ions from Amadori products for MS analysis. | imreblank.chnih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the most widely used ionization technique for the analysis of Amadori compounds by mass spectrometry. imreblank.ch As a "soft" ionization method, ESI is capable of generating intact, multiply-charged ions from large, polar, and thermally labile molecules directly from a liquid solution, with minimal fragmentation in the ion source. nih.govnih.gov This makes it perfectly suited for compounds like N-(1-Deoxy-D-fructos-1-yl)-L-threonine. imreblank.ch

The ease of coupling ESI sources to liquid chromatography systems (LC-ESI-MS) has made this combination a powerful platform for the analysis of Maillard reaction products. imreblank.ch Studies have effectively used ESI-MS/MS to differentiate between the standards of Schiff bases, Amadori products, and the isomeric Heyns rearrangement products based on their distinct fragmentation patterns. mdpi.com The use of nano-ESI has further pushed the sensitivity limits, allowing for the analysis of biomolecule interactions, such as peptides in lipid bilayers, directly from their native-like environment. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For N-(1-Deoxy-D-fructos-1-yl)-L-threonine, a Heynes compound derived from a ketose (fructose), collision-induced dissociation (CID) reveals a characteristic fragmentation pattern. nih.gov

The fragmentation process typically involves the neutral loss of water molecules and formaldehyde (B43269) from the sugar moiety. D-fructose-derived ions exhibit a distinct pattern of consecutive losses of water (H₂O, 18 u), leading to fragment ions corresponding to losses of 18, 36, 54, 72, and 84 u. nih.gov A further loss of 96 u can also be characteristic of fructose-derived compounds. nih.gov

In addition to the sugar fragmentation, the threonine portion of the molecule yields specific product ions. Cleavage of the bond between the amino acid and the sugar moiety, along with fragmentation of the threonine residue itself, produces characteristic immonium ions and other fragments that are indicative of the amino acid structure. researchgate.net The fragmentation of the L-threonine backbone often results in a dominant fragment ion at m/z 74, corresponding to the loss of the carboxyl group and the methyl group, and another significant fragment at m/z 44 (CO₂).

Table 1: Expected Key Fragmentation Products of N-(1-Deoxy-D-fructos-1-yl)-L-threonine in MS/MS

| Precursor Ion [M+H]⁺ | Fragment Ion (m/z) | Description of Neutral Loss/Fragment |

| 282.11 | 264.10 | [M+H - H₂O]⁺ |

| 282.11 | 246.09 | [M+H - 2H₂O]⁺ |

| 282.11 | 228.08 | [M+H - 3H₂O]⁺ |

| 282.11 | 162.08 | Fructose (B13574) moiety fragment [C₆H₁₀O₅+H]⁺ |

| 282.11 | 120.08 | Threonine moiety fragment [C₄H₁₀NO₃+H]⁺ |

| 282.11 | 74.06 | Threonine immonium-type ion [C₃H₈NO]⁺ |

Note: The m/z values are theoretical and may vary slightly based on instrumentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Ultra-Performance Liquid Chromatography (UPLC-QTOF-MS), provides highly accurate mass measurements, typically with an error of less than 5 ppm. semanticscholar.org This precision allows for the unambiguous determination of the elemental formula of a compound. For N-(1-Deoxy-D-fructos-1-yl)-L-threonine, HRMS is essential to confirm its molecular formula, C₁₀H₁₉NO₈. hmdb.ca

By comparing the experimentally measured accurate mass to the theoretical exact mass calculated for the proposed formula, analysts can confidently identify the compound. This capability is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. wiley-vch.de

Table 2: Elemental Composition and Mass Data for N-(1-Deoxy-D-fructos-1-yl)-L-threonine

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉NO₈ |

| Nominal Mass | 281 u |

| Monoisotopic (Exact) Mass | 281.10596 u |

| Required Mass Accuracy | < 5 ppm |

Isotope Ratio Mass Spectrometry (IRMS) in Mechanistic Studies

Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with liquid chromatography (LC-IRMS), is a specialized technique for measuring the relative abundance of stable isotopes (e.g., ¹³C vs. ¹²C) in a specific compound. nih.gov This method does not require chemical derivatization, which prevents isotopic fractionation that can occur in other methods. nih.gov

In the context of N-(1-Deoxy-D-fructos-1-yl)-L-threonine, LC-IRMS can be employed in mechanistic studies to trace its formation pathways in complex systems like food during processing or storage. By using ¹³C-labeled precursors (e.g., ¹³C-fructose or ¹³C-threonine), researchers can track the incorporation of the labeled atoms into the final Amadori product. This provides definitive evidence of the reaction mechanism and can quantify the extent of the Maillard reaction under various conditions. Studies have shown that significant differences in δ¹³C values can be identified for specific amino acids like threonine in different biological matrices, highlighting the technique's sensitivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C), their connectivity through chemical bonds, and their spatial relationships, which is critical for determining both the constitution and the three-dimensional conformation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine.

¹H NMR and ¹³C NMR Spectral Assignments

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. The spectrum of N-(1-Deoxy-D-fructos-1-yl)-L-threonine is a composite of signals arising from the threonine moiety and the deoxyfructosyl ring.

¹H NMR: The proton spectrum would show a characteristic doublet for the threonine methyl group (H4) around 1.3 ppm. The alpha- and beta-protons of the threonine backbone (H2, H3) would appear as multiplets between 3.5 and 4.3 ppm. The protons of the fructose moiety, including the C1' methylene (B1212753) protons and the various carbinol protons (H3'-H6'), would resonate in the complex region between 3.5 and 4.2 ppm.

¹³C NMR: The carbon spectrum would display ten distinct signals. Key signals include the threonine carboxyl group (~175 ppm), the fructose anomeric carbon (C2', ~98-105 ppm, depending on the furanose/pyranose form), and the threonine methyl carbon (~22 ppm). bmrb.io The remaining carbons of the sugar and amino acid backbone would appear in the 50-75 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for N-(1-Deoxy-D-fructos-1-yl)-L-threonine

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Threonine Moiety | |||

| C1 (COOH) | ~175.7 | - | - |

| C2 (α-CH) | ~63.2 | ~3.6 | d |

| C3 (β-CH) | ~68.7 | ~4.2 | m |

| C4 (CH₃) | ~22.2 | ~1.3 | d |

| NH | - | ~3.0-3.4 | - |

| Fructose Moiety | |||

| C1' (CH₂) | ~52.0 | ~3.2-3.4 | m |

| C2' (Anomeric C) | ~102.0 | - | - |

| C3' (CH) | ~72.0 | ~3.9 | m |

| C4' (CH) | ~70.5 | ~3.8 | m |

| C5' (CH) | ~73.0 | ~4.1 | m |

| C6' (CH₂) | ~64.0 | ~3.7 | m |

Note: Predicted shifts are based on data for L-threonine bmrb.io and general values for fructosyl derivatives. Actual values may vary based on solvent, pH, and temperature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the signals from 1D spectra and establish the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It would be used to trace the spin systems within the threonine residue (H2-H3-H4) and throughout the fructose ring (H3'-H4'-H5'-H6'), confirming their individual structures.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. princeton.edu It provides an unambiguous assignment of protonated carbons, linking the ¹H and ¹³C spectral data. For instance, it would definitively connect the methyl proton signal at ~1.3 ppm to the methyl carbon signal at ~22.2 ppm.

HMBC (Heteronuclear Multiple Bond Coherence): This experiment detects longer-range correlations between protons and carbons (over 2-4 bonds). princeton.edu HMBC is arguably the most critical experiment for confirming the identity of N-(1-Deoxy-D-fructos-1-yl)-L-threonine, as it establishes the linkage between the sugar and amino acid. A key correlation would be observed between the methylene protons on C1' of the fructose moiety and the alpha-carbon (C2) of the threonine moiety, and vice versa. This confirms the C-N bond that forms the core of the Amadori compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This information is vital for determining the molecule's conformation and stereochemistry.

Advanced NMR for Stereochemical Analysis

The stereochemistry and preferred conformation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine in solution are determined using advanced NMR techniques, primarily NOESY. The spatial proximity of protons across the glycosidic linkage provides direct evidence of the molecule's three-dimensional structure.

By analyzing the cross-peaks in a NOESY spectrum, one can determine the relative orientation of the fructose ring with respect to the threonine side chain. For example, observing a NOE cross-peak between a proton on the threonine backbone (e.g., H2 or H3) and a proton on the fructose ring (e.g., H3' or H5') would indicate that these groups are spatially close. The pattern and intensity of these NOEs allow for the construction of a 3D model of the molecule's most stable conformation in solution. This analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological context.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) represents a family of electrokinetic separation methods performed in small-bore capillaries. wikipedia.org In CE, analytes migrate through an electrolyte solution under the influence of a high-voltage electric field, separating based on their electrophoretic mobility, which is determined by their charge, size, and shape. wikipedia.orgnih.gov This technique is noted for its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. chromatographyonline.com

While direct studies on N-(1-Deoxy-D-fructos-1-yl)-L-threonine are not extensively detailed in the reviewed literature, the application of CE to the broader class of Amadori compounds is well-established. Capillary Zone Electrophoresis (CZE), a common mode of CE, has been successfully employed for the analysis of products from the Maillard reaction. nih.govnih.gov For instance, research has demonstrated that CE coupled with mass spectrometry (CE-MS) is a powerful analytical tool for the characterization and monitoring of N-substituted 1-amino-1-deoxyketoses (Amadori compounds). nih.gov This approach allows for the swift separation and identification of these compounds, leveraging the specificity and sensitivity of mass spectrometric detection. nih.gov Amadori compounds derived from several amino acids have been successfully separated and discriminated using CE-MS under standard conditions. nih.gov

The utility of CE extends to complex matrices, such as in food science, where it has been used to monitor proteolytic changes during food processing by analyzing free amino acids, including threonine. mdpi.com The key advantages of CE in this context are the speed of analysis and the minimal sample preparation required, allowing for near real-time monitoring. mdpi.com

| Parameter | Description | Relevance to Amadori Compounds | Reference |

|---|---|---|---|

| Principle | Separation in a capillary based on electrophoretic mobility under a high-voltage electric field. | Effectively separates charged Amadori compounds from other reactants and byproducts. | wikipedia.org |

| Common Mode | Capillary Zone Electrophoresis (CZE). | Routinely used for quality assessment and separation of biomolecules and related products. | nih.gov |

| Advantages | High efficiency, rapid analysis, low sample/reagent consumption. | Enables efficient and automated analysis, crucial for studying labile Maillard intermediates. | chromatographyonline.comnih.gov |

| Detection | Commonly coupled with UV or Mass Spectrometry (MS) detectors. | CE-MS provides high specificity and sensitivity for unequivocal identification. | nih.gov |

Terahertz (THz) Spectroscopic Analysis of Related Diastereomer Systems

Terahertz (THz) spectroscopy is an emerging analytical technique that operates in the frequency range between microwave and infrared radiation. researchgate.net This region of the electromagnetic spectrum is particularly sensitive to low-frequency molecular vibrations and intermolecular interactions, such as hydrogen bonding. researchgate.netspectroscopyonline.com This makes THz spectroscopy a valuable tool for the non-destructive analysis of the structure and crystalline state of molecules, including isomers and diastereomers. nih.govresearchgate.net

The diastereomeric nature of threonine provides a relevant model for understanding how THz spectroscopy could be applied to compounds like N-(1-Deoxy-D-fructos-1-yl)-L-threonine. L-threonine and L-allo-threonine are diastereomers that can be distinguished using THz time-domain spectroscopy (THz-TDS). spectroscopyonline.com Research has shown that these two diastereomers exhibit unique absorption spectra in the THz range, allowing for their identification. spectroscopyonline.com The sensitivity of THz absorption spectra to the structural changes between diastereomers makes it a powerful method for qualitative and quantitative analysis. spectroscopyonline.com

A study focusing on the L-threonine diastereomer system revealed distinct characteristic absorption peaks for L-threonine and L-allo-threonine, which arise from their different intermolecular hydrogen bond networks and low-frequency vibration modes. spectroscopyonline.com This ability to differentiate between closely related stereoisomers highlights the potential of THz spectroscopy for the structural characterization of complex chiral molecules, including Amadori compounds derived from chiral amino acids.

| Compound | Diastereomer Type | Observed THz Characteristic Peaks (THz) | Reference |

|---|---|---|---|

| L-threonine | (2S, 3R) | 1.42, 2.14 | spectroscopyonline.com |

| L-allo-threonine | (2S, 3S) | 1.63, 2.16 | spectroscopyonline.com |

Hyphenated Techniques and Emerging Analytical Platforms

Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for the analysis of complex mixtures. For Amadori compounds, the combination of liquid chromatography (LC) or capillary electrophoresis (CE) with mass spectrometry (MS) is particularly powerful. nih.govresearchgate.net

High-performance cation exchange chromatography coupled to tandem mass spectrometry (HPCEC-MS/MS) has proven to be an efficient tool for analyzing Amadori compounds. researchgate.netimreblank.ch This method facilitates the rapid separation and identification of these compounds, benefiting from the high specificity and sensitivity of MS/MS detection. researchgate.net It has been successfully used to separate and discriminate Amadori compounds derived from various amino acids and both hexose (B10828440) and pentose (B10789219) sugars. researchgate.netimreblank.ch A primary goal of developing such MS/MS-based tools is to distinguish between isomeric Maillard reaction intermediates, like Amadori compounds and their precursor Schiff bases, without requiring extensive purification steps. researchgate.net

Similarly, LC-MS-based untargeted metabolomics has been used to identify Amadori compounds in complex samples like honey. mdpi.com In these analyses, N-fructosyl amino acids are often putatively identified by the characteristic loss of the sugar moiety during MS/MS fragmentation. mdpi.com Studies on biological fluids have also utilized LC-MS/MS to identify various N-(1-deoxy-1-fructosyl)amino acids, including derivatives of leucine, valine, and phenylalanine, underscoring the technique's utility in biomarker discovery. frontiersin.org

The coupling of capillary electrophoresis to mass spectrometry (CE-MS) is another robust platform for Amadori compound analysis. nih.gov It combines the high-resolution separation of CE with the definitive identification capabilities of MS. nih.gov Emerging platforms, such as CE coupled with ion mobility mass spectrometry (CE-IM-MS), offer even greater resolving power by adding another dimension of separation based on the ion's size and shape, which is particularly useful for separating isomeric compounds. researchgate.net

| Technique | Key Findings/Applications | Reference |

|---|---|---|

| HPCEC-MS/MS | Efficient separation and identification of Amadori compounds from hexose and pentose sugars. Suitable for model systems and food products. | researchgate.netimreblank.ch |

| LC-MS/MS | Used in untargeted metabolomics to identify N-fructosyl amino acids in complex biological and food matrices. Key in biomarker discovery. | mdpi.comfrontiersin.org |

| CE-MS | Powerful method for the characterization of Amadori compounds, offering rapid separation and specific identification. | nih.gov |

| CE-IM-MS | An emerging technique with enhanced capability to separate and discretely detect isomeric molecules. | researchgate.net |

Isolation, Purification, and Synthetic Strategies for Research Grade N 1 Deoxy D Fructos 1 Yl L Threonine

Laboratory Synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine for Research Standards

The laboratory synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine for research applications necessitates precise control over reaction conditions to yield a product of high purity and the desired stereoisomeric form. The foundational reaction is the Maillard reaction, specifically the Amadori rearrangement, between D-glucose and L-threonine. kosfaj.org

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine is achieved through the Amadori rearrangement of an N-glycoside formed from D-glucose and L-threonine. The optimization of reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters that are manipulated include temperature, pH, reaction time, and the molar ratio of reactants.

Studies on the formation of similar Amadori compounds provide insights into optimal conditions. For instance, research on the reaction between theanine and glucose indicated that a temperature of 100°C was most favorable for the generation of the Amadori rearrangement product (ARP). researchgate.netnih.gov An alkaline environment was also found to slightly promote the formation of the ARP. researchgate.netnih.gov In another study involving the synthesis of an alanine-glucose ARP, the reaction was conducted by heating at 80°C for 5 hours. nih.gov The initial stage of the Maillard reaction involves the condensation of an amino group with a carbonyl group to form a Schiff base, which then cyclizes and undergoes Amadori rearrangement to yield the final product. nih.gov

The pH of the reaction medium significantly influences the reaction pathway. At lower pH, Amadori rearrangement products may undergo 1,2-enolization, while at higher pH, 2,3-enolization is favored. kosfaj.org Therefore, maintaining an optimal pH is critical for directing the reaction towards the desired product. The degradation of the Amadori compound is also pH-dependent, with increased degradation observed at higher pH values. For related Amadori compounds, it has been noted that L-threonine can contribute to a caramel-like odor during the Maillard reaction, indicating the complexity of the reaction mixture and the potential for side reactions. kosfaj.org

A general approach for the synthesis of Amadori compounds involves reacting D-(+)-glucose with the desired amino acid. nih.gov For the preparation of an alanine-glucose ARP, a mixture of D-(+)-glucose, sodium bisulfite, anhydrous ethanol, and glycerol (B35011) is heated, followed by the addition of L-alanine and acetic acid. nih.gov This mixture is then heated for a specific duration to facilitate the reaction. nih.gov Such a protocol can be adapted for the synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-threonine, with adjustments to the specific parameters to optimize the yield and purity.

Table 1: Key Parameters for Optimized Synthesis of Amadori Compounds

| Parameter | Optimized Condition/Consideration | Rationale |

| Temperature | 80-100°C | Promotes the Amadori rearrangement. |

| pH | Alkaline or slightly acidic | Influences the reaction pathway and product stability. |

| Reaction Time | Several hours | Allows for the completion of the rearrangement. |

| Reactants | D-glucose and L-threonine | Starting materials for the desired product. |

| Solvent | Anhydrous ethanol, glycerol, water | Facilitates the reaction and dissolves reactants. |

The stereochemistry of N-(1-Deoxy-D-fructos-1-yl)-L-threonine is of paramount importance, as biological systems are highly sensitive to the spatial arrangement of molecules. The synthesis must therefore be stereoselective to produce the naturally occurring epimerically pure N-(1-Deoxy-D-beta-fructos-1-yl)-L-amino acids. nih.gov The starting materials, D-glucose and L-threonine, provide the chiral centers that must be preserved throughout the synthesis.

The Amadori rearrangement itself can lead to the formation of different stereoisomers. Therefore, synthetic strategies are designed to favor the formation of the desired isomer. This can be achieved by carefully controlling the reaction conditions and, in some cases, through the use of protecting groups to prevent unwanted side reactions at other chiral centers. The goal is to simulate the stereospecificity of the natural compounds. nih.gov

Following the synthesis, the crude reaction mixture contains the target compound along with unreacted starting materials, byproducts of the Maillard reaction, and degradation products. Achieving research-grade purity necessitates a robust purification strategy. Chromatographic techniques are the cornerstone of this process, with preparative high-performance liquid chromatography (HPLC) and flash chromatography being particularly effective. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Chromatographic Purification Techniques for Isolation from Complex Matrices

The isolation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine from complex mixtures, whether from a synthetic reaction or a natural source, relies heavily on chromatographic methods. These techniques separate compounds based on their physicochemical properties, such as polarity, charge, and size.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of research-grade N-(1-Deoxy-D-fructos-1-yl)-L-threonine. This method offers high resolution and is suitable for obtaining highly pure compounds. A common approach involves the use of a reversed-phase column, such as a C18 column, where the separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and a polar mobile phase.

For the purification of a modified threonine amino acid, a preparative HPLC system with a C18 column was successfully employed. teledyneisco.com The crude product was dissolved in a mixture of acetonitrile (B52724) and water, and a gradient elution was used to separate the target compound from impurities. teledyneisco.com The use of a scouting run can help in optimizing the gradient for efficient separation. teledyneisco.com

Flash chromatography is another valuable technique, particularly for larger scale purifications. It is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica (B1680970) gel. The choice of solvent system is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Ion-exchange chromatography (IEX) is a highly effective method for the purification of charged molecules like N-(1-Deoxy-D-fructos-1-yl)-L-threonine. fredhutch.orgharvardapparatus.com This technique separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. fredhutch.orgconductscience.com

For the purification of Amadori compounds, cation-exchange chromatography is frequently employed. researchgate.net In this method, the stationary phase is negatively charged, and it retains positively charged molecules. The target compound, which possesses a positive charge at an appropriate pH due to its amino group, binds to the resin while neutral and negatively charged impurities pass through. The bound compound is then eluted by changing the pH or increasing the ionic strength of the mobile phase.

A typical protocol for the purification of Amadori compounds using cation-exchange chromatography involves the following steps:

Equilibration: The ion-exchange column, for example, packed with a resin like Dowex 50WX4 or Amberlite IR 120 in its H+ form, is equilibrated with a starting buffer. researchgate.net

Sample Loading: The crude sample, dissolved in a suitable buffer, is loaded onto the column. conductscience.com

Washing: The column is washed with the starting buffer to remove unbound impurities. conductscience.com

Elution: The bound N-(1-Deoxy-D-fructos-1-yl)-L-threonine is eluted using a buffer with a higher ionic strength or a different pH. For instance, elution can be performed with a solution of ammonium (B1175870) hydroxide (B78521). researchgate.net

Table 2: Comparison of Chromatographic Purification Techniques

| Technique | Principle | Stationary Phase Example | Mobile Phase Example | Application |

| Preparative HPLC | Partitioning based on polarity | C18 silica | Acetonitrile/water gradient | High-purity, small to medium scale |

| Flash Chromatography | Adsorption based on polarity | Silica gel | Hexane/ethyl acetate (B1210297) | Rapid, larger scale purification |

| Ion-Exchange Chromatography | Electrostatic interaction based on charge | Dowex 50WX4 (cation-exchanger) | pH or salt gradient buffers | Purification of charged molecules |

Size Exclusion Chromatography

Size exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume or size in solution. While SEC is extensively used for the purification of large biomolecules like proteins, it can also be effectively applied to the separation of smaller molecules such as Amadori compounds from unreacted sugars, amino acids, and salt byproducts.

The principle of SEC involves passing the sample mixture through a column packed with a porous resin. Larger molecules, which are excluded from the pores of the resin, travel a shorter path and elute first. Smaller molecules, like N-(1-Deoxy-D-fructos-1-yl)-L-threonine, can enter the pores to varying extents, resulting in a longer retention time and their separation from larger contaminants. For the purification of N-(1-Deoxy-D-fructos-1-yl)-L-threonine, a resin with a low molecular weight cut-off is selected to ensure effective separation from smaller molecules like salts and potentially from unreacted L-threonine and glucose, although its primary utility is often in desalting and buffer exchange.

Detailed Research Findings:

In a typical research setting, a crude reaction mixture containing N-(1-Deoxy-D-fructos-1-yl)-L-threonine would be concentrated and then loaded onto a size exclusion column. The selection of the column matrix and mobile phase is critical for a successful separation.

Interactive Data Table: Exemplary Parameters for SEC Purification of N-(1-Deoxy-D-fructos-1-yl)-L-threonine

| Parameter | Value/Type | Rationale |

| Column | Sephadex G-10 or Bio-Gel P-2 | These gel filtration media have a low fractionation range suitable for separating small molecules. |

| Mobile Phase | Deionized Water or a volatile buffer (e.g., 0.1 M Ammonium Bicarbonate) | Water is a simple and effective mobile phase. A volatile buffer can be easily removed by lyophilization. |

| Flow Rate | 0.5 - 1.0 mL/min | A slower flow rate allows for better resolution by providing more time for diffusion into and out of the pores. |

| Detection | Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm) | RI detection is universal for non-UV absorbing compounds. Amadori compounds may exhibit some UV absorbance. |

| Sample Load | < 5% of the total column volume | A small sample volume relative to the column volume is crucial for achieving good resolution. |

Fractions would be collected and analyzed for the presence of the target compound, typically using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The fractions containing the purified N-(1-Deoxy-D-fructos-1-yl)-L-threonine would then be pooled and lyophilized to obtain the solid product.

Crystallization and Recrystallization for Purity Enhancement

Crystallization is a powerful technique for the final purification of N-(1-Deoxy-D-fructos-1-yl)-L-threonine, capable of yielding a highly ordered solid with exceptional purity. The process relies on the principle that the target compound will form a crystalline lattice under specific conditions of solvent, temperature, and concentration, while impurities remain in the solution. Recrystallization, which involves dissolving the crystalline material and crystallizing it again, can further enhance purity.

For Amadori compounds, which are polar molecules, polar solvents are generally employed for crystallization. The selection of an appropriate solvent system is paramount and often determined empirically. A good solvent will dissolve the compound when hot but will have limited solubility at lower temperatures, allowing for the recovery of the purified crystals upon cooling.

Detailed Research Findings:

Research on the crystallization of Amadori compounds suggests that alcoholic solvents and aqueous mixtures are effective. For instance, a related compound, N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline, has been successfully crystallized from methanol (B129727) and water. nih.gov Similarly, traditional methods for Amadori product synthesis often involve crystallization from hot ethanol.

The general procedure for the crystallization of N-(1-Deoxy-D-fructos-1-yl)-L-threonine would involve dissolving the partially purified compound in a minimal amount of a hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed. The formation of crystals can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum.

Interactive Data Table: Potential Solvent Systems for Crystallization of N-(1-Deoxy-D-fructos-1-yl)-L-threonine

| Solvent System | Temperature Profile | Expected Outcome |

| Ethanol/Water | Dissolve in hot 90% ethanol, cool to 4°C | Formation of fine, needle-like crystals. |

| Methanol | Dissolve in boiling methanol, cool to room temperature | Potential for larger crystal growth. |

| Isopropanol/Water | Dissolve in hot 80% isopropanol, slow evaporation | Gradual crystal formation, potentially yielding higher quality crystals. |

The purity of the crystallized N-(1-Deoxy-D-fructos-1-yl)-L-threonine would be assessed by measuring its melting point, which should have a sharp range for a pure compound, and by analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity, Degradation Pathways, and Further Transformations of N 1 Deoxy D Fructos 1 Yl L Threonine

Pathways of Post-Amadori Degradation

The degradation of Amadori products like N-(1-Deoxy-D-fructos-1-yl)-L-threonine is a pivotal stage in the Maillard reaction, branching into several distinct pathways that generate numerous intermediates. nih.govfrontiersin.org These pathways are responsible for the development of many characteristics associated with cooked or processed foods. The primary degradation routes involve enolization, fragmentation, and interactions with other molecules like amino acids. nih.govresearchgate.net The degradation process is typically accompanied by the release of the original amino acid. nih.gov For example, in studies with DFG, high concentrations of glycine (B1666218) (60-70 mol %) were regenerated, particularly at a pH of 6-8 in the presence of phosphate. imreblank.ch

The principal degradation pathways for Amadori products are initiated by enolization of the carbohydrate moiety. Depending on the pH, the degradation proceeds via two main routes: 1,2-enolization and 2,3-enolization.

1,2-Enolization: This pathway is favored under acidic conditions (pH < 7). It involves the formation of a 1,2-enaminol intermediate, which upon elimination of the amino acid, yields 3-deoxyosone (more accurately, 3-deoxy-D-erythro-hexos-2-ulose or 3-deoxyglucosone). nih.gov This dicarbonyl compound is a highly reactive intermediate.

2,3-Enolization: This pathway predominates under neutral or alkaline conditions (pH > 7). It leads to the formation of a 1-deoxy-2,3-endiol, which subsequently fragments. This process can yield smaller carbonyl compounds. This pathway can also lead to the formation of 1-deoxyosone, although it is often found in lower amounts compared to 3-deoxyosone, likely due to its higher reactivity. nih.gov

Kinetic studies on the Amadori compound from glycine (DFG) have shown that an increase in pH appears to favor the formation of 1-deoxyosone. nih.gov Regardless of the specific enolization pathway, the degradation is accompanied by the release of the parent amino acid and the formation of various other products, including organic acids like acetic and formic acid. nih.govimreblank.ch

Retro-aldolization is another fragmentation pathway that can occur, contributing to the pool of reactive intermediates formed from Amadori products. nih.gov

Table 1: Effect of pH on Degradation Products of N-(1-deoxy-D-fructos-1-yl)-glycine (DFG) at High Temperatures

| pH | Preferred Product Formation | Observations |

|---|---|---|

| 5.5 | Mannose | The rate of parent sugar formation increases with pH. nih.gov |

| 6.8 | Glucose, Fructose (B13574) | Acetic acid was a main end product, with yields up to 83 mol%. nih.gov |

| >7 | 1-Deoxyosone Formation Favored | The degradation rate of the Amadori product increases significantly with pH. nih.govimreblank.ch |

This table is based on data from studies on DFG and illustrates general principles applicable to Amadori product degradation.

Amadori products, or their degradation products, can participate in the Strecker degradation, a crucial reaction for the formation of many food aromas. researchgate.netresearchgate.net The classic Strecker degradation involves the reaction of an α-amino acid with an α-dicarbonyl compound (like 3-deoxyglucosone (B13542), formed via the 1,2-enolization pathway). This interaction leads to the formation of a Strecker aldehyde (which has one less carbon atom than the original amino acid), an α-aminoketone, and carbon dioxide.

However, research suggests that Strecker aldehydes can also be formed through alternative pathways that branch directly from the Amadori product itself, without requiring the prior formation of a free dicarbonyl compound. researchgate.netresearchgate.net These proposed mechanisms involve the Amadori product reacting directly with a free amino acid. researchgate.net The importance of Strecker degradation lies in its ability to generate not only aroma-active aldehydes but also 2-aminocarbonyl compounds, which are critical precursors for a variety of heterocyclic aroma compounds. researchgate.net

The reactive intermediates generated from the degradation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine, such as dicarbonyls and α-aminoketones, are precursors to a vast array of heterocyclic compounds. nih.gov These compounds are often potent aroma and color constituents.

Examples of heterocyclic compound classes formed include:

Pyrroles: Can be formed from the reaction of dicarbonyls with amino acids. nih.gov

Pyridines: 2-Alkylpyridines can be formed from hydroxyl amino derivatives produced during Strecker-type degradation reactions. nih.gov

β-Carbolines: These bioactive alkaloids can be formed when tryptophan reacts with sugar degradation intermediates like 3-deoxyglucosone under acidic conditions at elevated temperatures. nih.gov The formation is significantly higher from fructose (the parent sugar of the Amadori product) than from glucose. nih.gov

The specific types of heterocyclic compounds formed depend on the reaction conditions and the available precursors, including the initial amino acid.

Formation of Advanced Glycation End Products (AGEs) Precursors from N-(1-Deoxy-D-fructos-1-yl)-L-threonine

The degradation of Amadori products is a primary source of precursors for Advanced Glycation End Products (AGEs). frontiersin.orgwikipedia.org AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars or, more significantly, reactive dicarbonyls and proteins, lipids, or nucleic acids. nih.govnih.gov The accumulation of AGEs is implicated in the development of various chronic diseases. wikipedia.orgnih.gov

The most important AGE precursors generated from the degradation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine are highly reactive α-dicarbonyl or α-oxoaldehyde compounds. frontiersin.orgnih.gov

Key dicarbonyls formed include:

3-Deoxyglucosone (3-DG): A major product formed via the 1,2-enolization pathway of Amadori product degradation. frontiersin.orgnih.gov 3-DG is a potent cross-linking agent and a key intermediate in the formation of many AGEs. wikipedia.org

Methylglyoxal (MGO): An abundant and highly reactive electrophile formed from glucose and protein metabolism. nih.gov It can be generated from the degradation of Amadori products and is a significant precursor to several AGEs. nih.govnih.gov

Glyoxal (GO): Another α-oxoaldehyde formed during the degradation of glucose and Amadori products, contributing to the pool of reactive species that form AGEs. nih.gov

Studies have confirmed the formation of glyoxal, methylglyoxal, and 3-deoxyglucosone from the degradation of fructosyl-lysine, the Amadori product bound to the amino acid lysine (B10760008) in proteins. nih.gov

Table 2: Key Dicarbonyl Precursors Formed from Amadori Product Degradation

| Dicarbonyl Compound | Common Abbreviation | Formation Pathway | Significance |

|---|---|---|---|

| 3-Deoxy-D-erythro-hexos-2-ulose | 3-Deoxyglucosone (3-DG) | Primarily 1,2-enolization of Amadori products. frontiersin.orgnih.gov | Key precursor for many AGEs, potent cross-linking agent. wikipedia.org |

| Pyruvaldehyde | Methylglyoxal (MGO) | Degradation of Amadori products, glucose, and lipids. nih.govnih.govnih.gov | Abundant, highly reactive electrophile forming AGEs. nih.gov |

Beyond the primary dicarbonyls, the breakdown of N-(1-Deoxy-D-fructos-1-yl)-L-threonine contributes to a broader class of molecules known as Reactive Carbonyl Species (RCS). nih.gov RCS are characterized by their electrophilic carbonyl group, which makes them extremely reactive towards nucleophilic groups found in proteins and other biological macromolecules. nih.gov

The oxidation of AGE precursors, which are themselves derived from Amadori products, generates a variety of RCS. This cascade of reactions, often termed "glycoxidation," perpetuates the cycle of molecular damage. nih.gov The continuous generation of RCS from the Maillard reaction, including the degradation of Amadori products, can lead to irreversible protein dysfunction and cellular damage. nih.gov

Interaction with Other Biomolecules and Reactants in Model Systems

N-(1-Deoxy-D-fructos-1-yl)-L-threonine, as an Amadori rearrangement product, is an intermediate in the Maillard reaction. wikipedia.org Its formation marks the transition from the initial, reversible stages of the reaction to the advanced, irreversible stages characterized by the formation of a multitude of complex products. wikipedia.orgsandiego.edu The reactivity of this compound is central to its role in chemical transformations, particularly its interactions with other biomolecules.

Cross-linking Reactions with Proteins and Peptides in vitro

Amadori products like N-(1-Deoxy-D-fructos-1-yl)-L-threonine are key precursors to the formation of advanced glycation end-products (AGEs), which often involve covalent cross-links between proteins. wikipedia.org The degradation of the Amadori product generates highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone. These dicarbonyl intermediates are potent cross-linking agents that can react with the free amino groups (e.g., the ε-amino group of lysine or the guanidinium (B1211019) group of arginine) on adjacent protein or peptide chains. sandiego.edu

This process, known as carbonyl-amine chemistry, leads to the formation of intermolecular bridges, effectively cross-linking the biomolecules. The initial N-(1-Deoxy-D-fructos-1-yl)-L-threonine itself is not the direct cross-linking agent but is a critical intermediate that decomposes to yield the reactive species responsible for the cross-linking. The β-hydroxy group on the threonine residue can influence the degradation pathway and the specific types of reactive intermediates formed, thereby modulating the subsequent cross-linking reactions.

Redox Cycling and Radical Generation Mechanisms

The degradation of Amadori products is an oxidative process that can involve the generation of reactive oxygen species (ROS). nih.gov Studies on model fructosamines, which share the same core structure as N-(1-Deoxy-D-fructos-1-yl)-L-threonine, have demonstrated that their degradation under aerobic, physiological conditions (pH 7.4, 37°C) is accompanied by the formation of superoxide (B77818) radicals and hydrogen peroxide. nih.gov

The mechanism involves the enolization of the Amadori product, which can then be oxidized by molecular oxygen or trace transition metals. This oxidation initiates a cascade of reactions that not only generates dicarbonyl compounds but also releases ROS. The process can be described as follows:

Enolization: The fructosamine (B8680336) rearranges to form an enediol intermediate.

Oxidation: The enediol is susceptible to oxidation, leading to the formation of a radical intermediate and a superoxide radical (O₂⁻).

Propagation: The superoxide radical can participate in further reactions, including its dismutation to hydrogen peroxide (H₂O₂).

Consumption: Interestingly, both superoxide radicals and hydrogen peroxide are not just end-products but are also consumed during the complex degradation reactions. nih.gov

This redox cycling indicates that the degradation of N-(1-Deoxy-D-fructos-1-yl)-L-threonine can contribute to oxidative stress in a system by acting as a source of free radicals.

Stability Studies and Factors Affecting Degradation Kinetics

The stability of N-(1-Deoxy-D-fructos-1-yl)-L-threonine is influenced by several environmental factors, and its degradation is a critical step in the progression of the Maillard reaction. nih.govisnff-jfb.com The kinetics of its formation and subsequent degradation are complex and depend significantly on conditions such as pH, temperature, and the presence of other reactants or catalysts. acs.orgnih.govtandfonline.com

The degradation of the Amadori product can proceed through different pathways, primarily the 1,2-enolisation pathway under acidic conditions and the 2,3-enolisation pathway under neutral to alkaline conditions. These pathways lead to different sets of intermediate and final products.

Studies on model systems have identified several factors that affect the degradation kinetics of fructosamines like N-(1-Deoxy-D-fructos-1-yl)-L-threonine. The table below summarizes findings from a study on the degradation of a model fructosamine peptide under physiological conditions. nih.gov

| Factor | Effect on Degradation Product Formation |

| Anaerobic Conditions | Decreases formation of Nε-carboxymethyl-hippuryl-lysine. |

| Desferrioxamine (Metal Chelator) | Decreases formation of both Nε-carboxymethyl-hippuryl-lysine and hippuryl-lysine. |

| Catalase | Decreases formation of both Nε-carboxymethyl-hippuryl-lysine and hippuryl-lysine. |

| Superoxide Dismutase (SOD) | Decreases formation of Nε-carboxymethyl-hippuryl-lysine. |

| Catalase with SOD | Decreases formation of both Nε-carboxymethyl-hippuryl-lysine and hippuryl-lysine. |

| Aminoguanidine | Decreases formation of Nε-carboxymethyl-hippuryl-lysine but increases formation of hippuryl-lysine. |

This data is based on the degradation of Nε-(1-deoxy-D-fructos-1-yl)hippuryl-lysine, a model fructosamine, and illustrates the influence of various agents on degradation pathways. nih.gov

Key findings from stability studies include:

pH: The pH of the environment is a critical parameter. nih.govacs.org Threonine shows relatively low reactivity in inducing browning compared to amino acids like lysine, especially at neutral pH. acs.org The degradation kinetics of Amadori products are subject to acid/base catalysis. tandfonline.com

Temperature: Higher temperatures generally accelerate the degradation of Amadori products. nih.gov However, some studies show that at very high temperatures (e.g., above 120°C), the rate of Maillard reaction product formation can decrease after an initial peak. nih.gov Small peptide-derived Amadori products may exhibit greater instability at high temperatures compared to their amino acid-derived counterparts. isnff-jfb.com

Oxygen and Metal Ions: The presence of oxygen and redox-active metal ions significantly influences the rate and pathway of degradation, promoting oxidative cleavage and radical formation. nih.gov

Other Reactants: The presence of other molecules, such as free amino acids, can alter the degradation pathway. For instance, exogenous threonine was found to promote the conversion of a threonine-xylose Amadori product into Heyns rearrangement products, thereby accelerating the release of endogenous threonine and other reactive intermediates. acs.org

Mechanistic Studies on Biological Interactions and Roles of N 1 Deoxy D Fructos 1 Yl L Threonine in Model Systems

Role as an Intermediate in Glycation Processes in vitro and in non-human biological models

N-(1-Deoxy-D-fructos-1-yl)-L-threonine is a key intermediate in the Maillard reaction pathway. biosyn.com Its formation begins with the condensation of the carbonyl group of a reducing sugar, such as D-glucose, with the primary amino group of the amino acid L-threonine. This initial reaction forms a reversible and unstable Schiff base. nih.govcapes.gov.br Through a process known as the Amadori rearrangement, the Schiff base isomerizes to the more stable 1-amino-1-deoxy-2-ketose structure, which in this case is N-(1-Deoxy-D-fructos-1-yl)-L-threonine. biosyn.comnih.gov This product is considered a stable, though slightly reversible, early glycation product that tends to accumulate. nih.govcapes.gov.br

Once formed, this Amadori product serves as a crucial branching point for the subsequent stages of the Maillard reaction. oup.com It can undergo degradation through several pathways, including enolization, dehydration, and fragmentation, to generate a wide array of reactive carbonyl species, such as dicarbonyls. nih.gov These intermediates then participate in further reactions, ultimately leading to the formation of complex brown polymers known as melanoidins and various advanced glycation end-products (AGEs). biosyn.comnih.gov

Kinetic studies on analogous Amadori compounds, such as N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), in aqueous model systems demonstrate the transient nature of these intermediates. The degradation rate is highly dependent on environmental conditions like pH and temperature. For instance, in a heated aqueous model, the degradation of DFG is significantly accelerated as the pH increases from 5.5 to 6.8. nih.gov This highlights the compound's role as a dynamic intermediate whose stability and reaction pathways are dictated by the specific chemical environment.

Table 1: Degradation of a Model Amadori Compound (DFG) in an Aqueous System at 120°C*

| Initial pH | Time to 50% Degradation (t₁/₂) | Major Degradation Products |

| 5.5 | > 120 minutes | Glycine (B1666218), Acetic Acid, Mannose, 3-Deoxyosone |

| 6.8 | ~ 60 minutes | Glycine, Acetic Acid, Glucose, 1-Deoxyosone |

*Data based on studies of N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), a close analogue of N-(1-Deoxy-D-fructos-1-yl)-L-threonine. The kinetics are presented as a model for the behavior of Amadori products. nih.gov

Antioxidant Mechanisms of N-(1-Deoxy-D-fructos-1-yl)-L-threonine in Chemical Systems

Maillard reaction products (MRPs), a category that includes Amadori products and their derivatives, are known to possess significant biological activities, including antioxidant properties. nih.govnih.gov The antioxidant capacity of these compounds arises from their chemical structure, which allows them to interfere with oxidative processes through multiple mechanisms. Studies on various sugar-amino acid model systems have confirmed that MRPs exhibit antioxidant effects, with those derived from fructose-amino acid mixtures often showing higher activity than their glucose-derived counterparts. researchgate.net

One of the primary antioxidant mechanisms of MRPs is their ability to act as direct scavengers of free radicals. The chemical structure of Amadori products like N-(1-Deoxy-D-fructos-1-yl)-L-threonine can exist in equilibrium with enol forms. These enol structures, known as reductones, can readily donate a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) or superoxide (B77818) anion (O₂•⁻), thereby terminating oxidative chain reactions.

The radical scavenging potential of MRPs is commonly evaluated using in vitro chemical assays.

Table 2: Common Assays for Evaluating Radical Scavenging Activity

| Assay Name | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. |

| Hydroxyl Radical Scavenging Assay | Determines the ability of a compound to compete with a detector molecule (e.g., deoxyribose) for hydroxyl radicals generated in a Fenton-type reaction. |

These assays have been used to demonstrate the radical scavenging activity of various MRPs from sugar-amino acid model systems. researchgate.net

Transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of oxidative reactions. They can facilitate the generation of highly reactive species like the hydroxyl radical from hydrogen peroxide via the Fenton reaction. N-(1-Deoxy-D-fructos-1-yl)-L-threonine, like other Amadori products, possesses multiple hydroxyl and carbonyl groups, as well as a secondary amine, which can act as binding sites for metal ions. nih.gov

The reducing power of a compound is a measure of its ability to donate electrons. This capacity is fundamental to many antioxidant actions. The enol (reductone) structures formed from N-(1-Deoxy-D-fructos-1-yl)-L-threonine are effective reducing agents. They can reduce oxidized species, including intermediates in lipid peroxidation or oxidized metal ions, thereby preventing further propagation of oxidative damage. The reducing power of MRPs is often correlated with the development of the brown color (melanoidins) during the Maillard reaction, suggesting that the compounds responsible for the color are also significant contributors to the antioxidant activity. nih.gov

Influence on Enzymatic Activity in vitro

Amadori products can directly interact with enzymes, most notably as substrates for a specific class of enzymes designed to metabolize them.

N-(1-Deoxy-D-fructos-1-yl)-L-threonine can serve as a substrate for enzymes known as fructosyl amino acid oxidases (FAOX), or Amadoriases. nih.govresearchgate.net These enzymes are found in various microorganisms and specifically recognize and catalyze the oxidative deglycation of Amadori products. researchgate.net The interaction involves the binding of the fructosyl-amino acid to the enzyme's active site.

The enzymatic reaction proceeds via the oxidation of the carbon-nitrogen bond between the fructose (B13574) moiety and the amino acid. nih.gov This leads to the release of the original amino acid (L-threonine), hydrogen peroxide, and glucosone. This process represents a direct interaction with an enzyme active site where the compound acts as a reactant, leading to its catabolism. The specificity of these enzymes can vary, with different isoenzymes showing preferences for different fructosyl-amino acids.

Studies on FAOX from various sources have determined the kinetic parameters for related fructosyl-amino acids, demonstrating this specific enzymatic interaction.

Table 3: Michaelis-Menten Constants (Kₘ) of a Wild-Type Fructosyl Amino Acid Oxidase for Model Amadori Products

| Substrate | Kₘ (mM) |

| D-fructosyl-L-valine | 1.61 |

| D-fructosyl-glycine | 0.74 |

*Data from a study on a thermostable FAOX, illustrating the enzyme's affinity for different Amadori products. nih.gov A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. This data serves as a model for the enzymatic interaction of N-(1-Deoxy-D-fructos-1-yl)-L-threonine.

Modulation of Enzyme Substrate Specificity

There is currently a lack of specific research data detailing the modulation of enzyme substrate specificity by N-(1-Deoxy-D-fructos-1-yl)-L-threonine. While the broader class of Amadori compounds is known to interact with various biological systems, specific studies focusing on how this particular threonine-derived fructosyl-amine affects enzyme kinetics and substrate preference are not available in the public domain. General studies on protein glycation have shown that the modification of amino acid residues can alter enzyme structure and function, but this cannot be directly extrapolated to the specific action of N-(1-Deoxy-D-fructos-1-yl)-L-threonine without dedicated research.

Cellular Uptake and Metabolism in Isolated Cell Lines (in vitro studies, non-human)

Detailed in vitro studies on the cellular uptake and metabolism of N-(1-Deoxy-D-fructos-1-yl)-L-threonine in non-human cell lines are not well-documented in peer-reviewed literature. While research has been conducted on other Amadori compounds, such as those derived from tryptophan, the specific mechanisms for the threonine derivative remain unelucidated. nih.gov

Transport Mechanisms across Cell Membranes

Specific transporters responsible for the uptake of N-(1-Deoxy-D-fructos-1-yl)-L-threonine across cell membranes have not been identified. Research on similar compounds suggests that various transporters, including those for amino acids or glucose, might be involved, but this is speculative without direct experimental evidence for the threonine-specific compound.

Intracellular Transformations and Metabolite Profiling

The intracellular fate of N-(1-Deoxy-D-fructos-1-yl)-L-threonine, including its transformation pathways and the profile of its metabolites, has not been characterized. Studies on other Amadori compounds, such as N-(1-deoxy-D-fructos-1-yl)-glycine, have identified degradation pathways that lead to the formation of various smaller molecules, including the parent amino acid and organic acids. nih.gov However, it is uncertain if N-(1-Deoxy-D-fructos-1-yl)-L-threonine follows analogous metabolic routes.

Precursor Role in the Formation of Biologically Active Compounds in vitro

The potential of N-(1-Deoxy-D-fructos-1-yl)-L-threonine to act as a precursor for the formation of biologically active compounds in vitro is an area that requires further investigation.

Generation of Bioactive Heterocycles

While the synthesis of bioactive heterocycles is a significant field in medicinal chemistry, and Amadori compounds are known to be intermediates in the Maillard reaction which can produce heterocyclic structures, specific examples of bioactive heterocycles generated directly from N-(1-Deoxy-D-fructos-1-yl)-L-threonine in vitro are not described in the available literature. researchgate.netijnrd.org The degradation of Amadori compounds can lead to the formation of reactive dicarbonyl species which are precursors to a wide range of heterocyclic compounds, but the specific products derived from the threonine derivative have not been detailed.

Formation of Signaling Molecules (mechanistically, if applicable)

There is no direct evidence to suggest that N-(1-Deoxy-D-fructos-1-yl)-L-threonine serves as a precursor for specific signaling molecules in a mechanistic context. While some secondary metabolites can act as signaling molecules, the role of this particular compound in such pathways has not been established.

Occurrence and Distribution of N 1 Deoxy D Fructos 1 Yl L Threonine in Research Matrices

Detection in Model Food Systems and Processed Food Simulants